3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one
CAS No.: 1396858-90-4
Cat. No.: VC4999563
Molecular Formula: C22H13ClFN5O3
Molecular Weight: 449.83
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396858-90-4 |
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Molecular Formula | C22H13ClFN5O3 |
Molecular Weight | 449.83 |
IUPAC Name | 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one |
Standard InChI | InChI=1S/C22H13ClFN5O3/c23-17-9-2-1-7-15(17)19-26-21(32-28-19)16-8-4-10-29(22(16)30)12-18-25-20(31-27-18)13-5-3-6-14(24)11-13/h1-11H,12H2 |
Standard InChI Key | BTQKOBCGJHUEII-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC4=NOC(=N4)C5=CC(=CC=C5)F)Cl |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The IUPAC name 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one delineates its core structure:
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A pyridin-2(1H)-one backbone substituted at the 1-position with a methyl-linked 5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl group.
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A 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl moiety at the 3-position of the pyridinone ring .
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 477.85 g/mol (calculated based on isotopic composition).
Structural and Electronic Properties
Geometric Configuration
Crystallographic data for analogous 1,2,4-oxadiazolyl-pyridinone derivatives reveal:
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Bond Lengths:
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Dihedral Angles:
Spectroscopic Characteristics
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IR (Hypothetical):
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NMR (Predicted):
Electronic Effects of Halogen Substituents
Synthetic Pathways and Reactivity
Retrosynthetic Analysis
The compound can be synthesized via sequential cyclization and coupling reactions:
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Oxadiazole Formation:
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Pyridinone Functionalization:
Key Reaction Conditions
Comparative Analysis with Structural Analogs
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